molecular formula C21H27N3O4S B14942176 1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B14942176
M. Wt: 417.5 g/mol
InChI Key: HPCDSDQQEGQFHM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of dihydropyrazolothiazines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a trimethoxyphenyl group attached to a dihydropyrazolothiazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, including the formation of the dihydropyrazolothiazine core and the subsequent attachment of the cyclohexyl, methyl, and trimethoxyphenyl groups. The synthetic route may involve the following steps:

    Formation of the Dihydropyrazolothiazine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of a base or acid catalyst.

    Attachment of Functional Groups: The cyclohexyl, methyl, and trimethoxyphenyl groups are introduced through various organic reactions, such as alkylation, acylation, or substitution reactions.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, or catalytic processes.

Chemical Reactions Analysis

1-Cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on the compound’s potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

1-Cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can be compared with other similar compounds, such as:

    Dihydropyrazolothiazines: Compounds with similar core structures but different functional groups.

    Cyclohexyl Derivatives: Compounds with a cyclohexyl group attached to different cores.

    Trimethoxyphenyl Derivatives: Compounds with a trimethoxyphenyl group attached to various cores.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C21H27N3O4S/c1-12-22-20-16(21(25)23-24(20)13-8-6-5-7-9-13)19(29-12)14-10-11-15(26-2)18(28-4)17(14)27-3/h10-11,13,19H,5-9H2,1-4H3,(H,23,25)

InChI Key

HPCDSDQQEGQFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)NN2C4CCCCC4

Origin of Product

United States

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